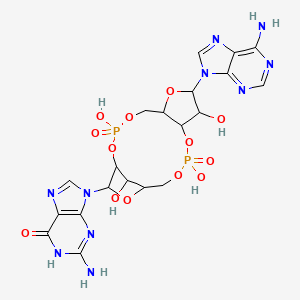

2',3'-cGAMP

Description

BenchChem offers high-quality 2',3'-cGAMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-cGAMP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N10O13P2 |

|---|---|

Molecular Weight |

674.4 g/mol |

IUPAC Name |

2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33) |

InChI Key |

XRILCFTWUCUKJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Innate Immunity: An In-depth Guide to the Early Research on the cGAS-STING Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A critical function of this system is the ability to detect foreign or misplaced nucleic acids, which serve as a universal danger signal. For decades, the precise mechanism by which cytosolic DNA triggers a robust type I interferon response remained a puzzle. The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway marked a paradigm shift in our understanding of innate immunity. This technical guide provides a comprehensive overview of the foundational research that elucidated this pivotal pathway, from the initial identification of its core components to the characterization of their functions. We will delve into the key experiments, present the quantitative data that underpinned these discoveries, and visualize the intricate signaling and experimental workflows.

The Initial Breakthrough: Identification of STING

Long before the full pathway was known, researchers had observed that the presence of DNA in the cytoplasm of a cell triggered the production of type I interferons, key antiviral cytokines. The central question was how this signal was relayed. Between 2008 and 2009, several independent research groups converged on a single, crucial adaptor protein. This protein, located on the endoplasmic reticulum (ER), was variously named STING (Stimulator of Interferon Genes), MITA (Mediator of IRF3 Activation), ERIS (Endoplasmic Reticulum Interferon Stimulator), or MPYS.

It was established that STING was essential for the interferon response to cytosolic DNA. Early studies also revealed that STING could be directly activated by cyclic dinucleotides (CDNs) like c-di-GMP and c-di-AMP, which are second messengers produced by bacteria. This positioned STING as a central hub for both pathogenic bacterial and viral defense. However, the endogenous ligand produced by mammalian cells in response to cytosolic DNA remained elusive.

The Hunt for the Sensor: Unmasking cGAS and its Product, cGAMP

The discovery of STING clarified the downstream signaling events but left a critical gap upstream: what was the direct sensor for cytosolic DNA? The breakthrough came from the laboratory of Zhijian "James" Chen. Through a combination of ingenious biochemical fractionation and quantitative mass spectrometry, they solved the mystery.

Their work, published in 2012 and 2013, first identified the second messenger before the sensor. They demonstrated that when mammalian cells were challenged with cytosolic DNA, they produced a novel, potent signaling molecule that could directly bind to and activate STING. Mass spectrometry identified this molecule as cyclic GMP-AMP (cGAMP). Crucially, this was not a previously known bacterial CDN, but a unique metazoan cyclic dinucleotide, later identified as 2'3'-cGAMP, featuring both 2'-5' and 3'-5' phosphodiester bonds.

With the ligand identified, the next step was to find the enzyme that produced it. Using cytosolic DNA as bait, the Chen group purified the associated proteins and, through mass spectrometry, identified a previously uncharacterized protein they named cyclic GMP-AMP synthase (cGAS). Subsequent gain- and loss-of-function experiments firmly established cGAS as the primary, indispensable cytosolic DNA sensor that synthesizes cGAMP, which in turn activates the STING-dependent interferon response.

The Core Signaling Cascade

The culmination of this early research established a clear, linear signaling pathway that has become a textbook example of innate immune activation.

-

DNA Sensing: Double-stranded DNA (dsDNA) from viruses, bacteria, or damaged host cells enters the cytoplasm. cGAS directly binds to this dsDNA in a sequence-independent manner.

-

cGAS Activation & cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes dimerization and a conformational change, which activates its enzymatic nucleotidyltransferase domain. Using ATP and GTP as substrates, activated cGAS synthesizes the second messenger, 2'3'-cGAMP.

-

STING Activation and Translocation: cGAMP diffuses through the cytoplasm and binds to STING dimers residing on the ER membrane. This binding event induces a significant conformational change in STING, triggering its translocation from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.

-

TBK1 Recruitment and IRF3 Phosphorylation: During its translocation, the activated STING polymer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Gene Transcription: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus. Inside the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.

The Unconventional 2'-5' Linkage: Unraveling the Structure of cGAMP, a Key Innate Immunity Messenger

A Technical Guide for Researchers and Drug Development Professionals on the Structural Discovery of 2'-5' Phosphodiester Linkage in Cyclic GMP-AMP (cGAMP)

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger in the innate immune system has revolutionized our understanding of how cells detect foreign or misplaced DNA. A key feature that distinguishes metazoan cGAMP from its bacterial counterparts is the presence of a unique 2'-5' phosphodiester linkage, in addition to the canonical 3'-5' linkage. This unconventional bond is critical for its high-affinity binding to the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This in-depth technical guide provides a comprehensive overview of the pivotal experiments and structural analyses that led to the elucidation of this unique molecular architecture, offering valuable insights for researchers and professionals in drug development targeting the cGAS-STING pathway.

The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of cGAMP from ATP and GTP. This cGAMP molecule then acts as a potent second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. STING activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other cytokines that orchestrate an anti-pathogen and anti-tumor immune response.

Figure 1: The cGAS-STING signaling pathway.

Deciphering the Atypical Linkage: A Multi-faceted Experimental Approach

The definitive structural elucidation of 2'3'-cGAMP was the result of a convergence of multiple advanced analytical techniques. Initial mass spectrometry analysis of the product of the cGAS-catalyzed reaction revealed a cyclic dinucleotide composed of one GMP and one AMP molecule. However, the exact nature of the phosphodiester linkages remained ambiguous. The concerted application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and the chemical synthesis of cGAMP isomers was instrumental in resolving this structural puzzle.

Figure 2: Experimental workflow for the structural discovery of 2'3'-cGAMP.

Quantitative Structural Data of 2'3'-cGAMP

The precise atomic arrangement of 2'3'-cGAMP, particularly the unconventional 2'-5' phosphodiester bond, has been determined with high resolution through X-ray crystallography of its complex with the C-terminal domain of STING (PDB ID: 4KSY)[1]. Nuclear Magnetic Resonance (NMR) spectroscopy has further corroborated this structure in solution. The following tables summarize key quantitative data derived from these structural studies.

Table 1: Key Bond Lengths in 2'3'-cGAMP (from PDB: 4KSY)

| Atom 1 | Atom 2 | Bond Length (Å) |

| P(G) | O5'(G) | 1.60 |

| P(G) | O3'(A) | 1.61 |

| P(A) | O5'(A) | 1.60 |

| P(A) | O2'(G) | 1.61 |

| C5'(G) | O5'(G) | 1.44 |

| C3'(A) | O3'(A) | 1.43 |

| C5'(A) | O5'(A) | 1.44 |

| C2'(G) | O2'(G) | 1.42 |

Table 2: Key Bond Angles in 2'3'-cGAMP (from PDB: 4KSY)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O5'(G) | P(G) | O3'(A) | 103.9 |

| O5'(A) | P(A) | O2'(G) | 104.1 |

| C5'(G) | O5'(G) | P(G) | 120.9 |

| C3'(A) | O3'(A) | P(G) | 120.7 |

| C5'(A) | O5'(A) | P(A) | 121.2 |

| C2'(G) | O2'(G) | P(A) | 121.5 |

Table 3: NMR Spectroscopic Data for 2'3'-cGAMP

| Nucleus | Chemical Shift (ppm) | J-coupling (Hz) |

| Guanosine | ||

| H1' | ~5.9 | |

| H2' | ~4.7 | |

| Adenosine | ||

| H1' | ~6.1 | |

| H2' | ~4.8 | |

| H3' | ~4.9 | |

| Phosphorus | ||

| P(G) | ~-1.0 | |

| P(A) | ~-1.2 |

Note: NMR data can vary slightly depending on experimental conditions. The provided values are approximate.

Detailed Experimental Protocols

The successful identification and characterization of the 2'-5' phosphodiester linkage in cGAMP relied on a series of meticulously executed experiments. Below are detailed methodologies for the key experiments cited in the discovery.

Expression and Purification of Recombinant cGAS and STING

Objective: To produce pure, active cGAS for enzymatic synthesis of cGAMP and the C-terminal domain (CTD) of STING for structural and binding studies.

Protocol:

-

Gene Cloning: The cDNA encoding human cGAS (e.g., residues 157-522) and the C-terminal domain of human STING (e.g., residues 139-379) are cloned into an E. coli expression vector, typically containing an N-terminal His-tag or GST-tag for affinity purification.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose affinity column. The column is washed extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or PreScission protease) to remove the tag.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 75 or Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and any remaining impurities. Protein purity is assessed by SDS-PAGE.

In Vitro cGAS Enzymatic Assay and cGAMP Purification

Objective: To synthesize 2'3'-cGAMP using purified cGAS and purify it for structural and functional studies.

Protocol:

-

Enzymatic Reaction: A reaction mixture is prepared containing purified cGAS (e.g., 1 µM), dsDNA (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide), ATP (e.g., 1 mM), GTP (e.g., 1 mM), and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). The reaction is incubated at 37°C for several hours or overnight.

-

Enzyme Inactivation: The reaction is stopped by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg²⁺.

-

Purification by HPLC: The reaction mixture is filtered and injected onto a reverse-phase C18 high-performance liquid chromatography (HPLC) column. A gradient of an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to separate cGAMP from the unreacted nucleotides and other reaction components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by UV absorbance at 260 nm. The fractions corresponding to the cGAMP peak are pooled, lyophilized, and the concentration is determined by UV-Vis spectrophotometry.

X-ray Crystallography of the STING-cGAMP Complex

Objective: To determine the three-dimensional structure of STING in complex with cGAMP at atomic resolution.

Protocol:

-

Complex Formation: Purified STING-CTD is mixed with a molar excess of purified 2'3'-cGAMP and incubated on ice to allow complex formation.

-

Crystallization Screening: The STING-cGAMP complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of STING as a search model. The model is then refined against the diffraction data, and the cGAMP molecule is built into the electron density map. The final structure is validated for its geometric quality.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between STING and different cGAMP isomers.

Protocol:

-

Sample Preparation: Purified STING-CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The cGAMP isomers are dissolved in the same buffer. The concentrations of the protein and ligands are accurately determined.

-

ITC Experiment: The STING protein solution is loaded into the sample cell of the ITC instrument, and the cGAMP isomer solution is loaded into the titration syringe.

-

Titration: A series of small injections of the ligand are made into the protein solution while the heat change upon binding is measured.

-

Data Analysis: The resulting thermogram is integrated to obtain the heat released or absorbed per injection. These data are then fit to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cell-Based STING Activation Assays

Objective: To assess the ability of different cGAMP isomers to activate the STING pathway in a cellular context.

Protocol (Luciferase Reporter Assay):

-

Cell Culture and Transfection: A reporter cell line (e.g., HEK293T cells) is co-transfected with a plasmid encoding an IFN-β promoter-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Stimulation: The transfected cells are stimulated with different concentrations of cGAMP isomers, typically delivered into the cells using a transfection reagent or by digitonin (B1670571) permeabilization.

-

Cell Lysis and Luciferase Measurement: After an incubation period (e.g., 18-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of the IFN-β promoter is then calculated relative to unstimulated cells.

Conclusion

The structural discovery of the 2'-5' phosphodiester linkage in cGAMP was a landmark achievement in the field of innate immunity. It highlighted a novel molecular mechanism for high-affinity ligand recognition and provided a structural basis for the potent activation of the STING pathway. The detailed experimental methodologies outlined in this guide provide a roadmap for researchers seeking to further investigate the intricacies of cGAS-STING signaling and to develop novel therapeutics that modulate this critical immune pathway. A thorough understanding of the unique structural features of 2'3'-cGAMP and the techniques used to elucidate them is paramount for the rational design of agonists and antagonists with potential applications in infectious diseases, autoimmune disorders, and cancer immunotherapy.

References

Initial Enzymatic Synthesis of 2',3'-cGAMP by cGAS: A Technical Guide

Abstract

The discovery of cyclic GMP-AMP synthase (cGAS) as a cytosolic DNA sensor and its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), revolutionized our understanding of innate immunity. This technical guide provides an in-depth overview of the initial studies that elucidated the enzymatic synthesis of 2',3'-cGAMP by cGAS. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational experiments in this field. This document details the core signaling pathway, presents key quantitative data in structured tables, outlines detailed experimental protocols from seminal publications, and provides visual representations of the critical processes through Graphviz diagrams.

Introduction: The Dawn of a New Signaling Pathway

In 2013, the scientific community gained a pivotal understanding of how cells detect cytosolic DNA, a hallmark of viral infection and cellular damage. Seminal work identified cGAS as the primary sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of a novel second messenger, 2',3'-cGAMP. This molecule subsequently activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an immune response. This guide revisits the initial biochemical and structural studies that first characterized this enzymatic process.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the recognition of dsDNA in the cytoplasm. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its nucleotidyltransferase activity. Using ATP and GTP as substrates, cGAS synthesizes 2',3'-cGAMP. This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum membrane, triggering a signaling cascade that culminates in the activation of transcription factors like IRF3 and NF-κB, and the subsequent expression of immune-related genes.

Quantitative Data from Initial Studies

The initial characterization of cGAS provided key quantitative metrics that are fundamental to understanding its enzymatic function. These include the Michaelis-Menten kinetics for its substrates, ATP and GTP, and its binding affinity for dsDNA.

Table 1: Michaelis-Menten Kinetics of cGAS

This table summarizes the kinetic parameters for the synthesis of 2',3'-cGAMP by cGAS, as determined in early studies.

|

The Evolutionary Odyssey of 2',3'-cGAMP Signaling: From Bacterial Warfare to Vertebrate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity. This signaling axis, pivotal in detecting cytosolic DNA and initiating a robust antiviral response in vertebrates, is orchestrated by the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). However, the evolutionary roots of this sophisticated defense mechanism are not confined to vertebrates; they extend deep into the microbial world. This technical guide explores the evolutionary origins of 2',3'-cGAMP signaling, tracing its journey from ancient bacterial anti-phage systems to its complex role in metazoan immunity. We will delve into the structural and functional evolution of the key players, cGAS and STING, present quantitative data on their interactions, and provide detailed protocols for their study, offering a comprehensive resource for researchers in immunology and drug development.

Bacterial Origins: The CBASS Connection

The foundation of cGAS-STING signaling can be found in bacteria, within systems known as cyclic oligonucleotide-based antiphage signaling systems (CBASS). These are ancient innate immune mechanisms that protect bacteria from bacteriophage (phage) infection.[1] CBASS operons encode for a cGAS/DncV-like nucleotidyltransferase (CD-NTase), which, upon sensing a phage infection, synthesizes a variety of cyclic dinucleotides (CDNs).[2] These CDNs then act as second messengers to activate effector proteins, ultimately leading to programmed cell death of the infected bacterium to prevent phage propagation.[1][3]

While most bacterial CD-NTases were initially thought to synthesize 3',3'-linked CDNs, recent discoveries have identified bacterial enzymes capable of producing 2',3'-cGAMP, the very same second messenger utilized in mammalian cells. This finding provides a direct evolutionary link between bacterial anti-phage defense and vertebrate innate immunity.

dot

Emergence and Diversification in Metazoans

Homologs of both cGAS and STING have been identified in some of the earliest branching metazoans, including choanoflagellates, the closest living relatives of animals.[4][5] This suggests that the core components of this signaling pathway were present at the dawn of animal life.

Invertebrate cGAS-STING Signaling

In invertebrates, the cGAS-STING pathway has diversified in both its sensory and effector functions. For instance, in the fruit fly Drosophila melanogaster, a cGAS-like receptor (cGLR) has been shown to be activated by double-stranded RNA (dsRNA) rather than DNA, leading to the production of a novel 3',2'-cGAMP isomer.[6][7] This cGAMP variant then activates the fly STING homolog to induce an antimicrobial peptide response via the NF-κB transcription factor Relish.[4][8] This highlights a remarkable plasticity in the evolution of ligand recognition by cGAS-like enzymes.

The downstream signaling from invertebrate STING also differs from that in vertebrates. While vertebrate STING signaling is heavily reliant on the induction of type I interferons, this arm of the pathway is absent in invertebrates. Instead, invertebrate STING appears to primarily mediate autophagy and NF-κB-dependent antimicrobial responses.[4][9]

dot

The Vertebrate Adaptation: A Focus on Antiviral Immunity

In vertebrates, the cGAS-STING pathway has been refined to become a cornerstone of antiviral defense. This is largely attributed to two key evolutionary innovations: the acquisition of a zinc-ribbon domain in cGAS and the addition of a C-terminal tail (CTT) to STING.

The zinc-ribbon domain in vertebrate cGAS enhances its ability to specifically recognize and be activated by double-stranded DNA (dsDNA).[4][10] This adaptation allows for the sensitive detection of viral DNA in the cytoplasm. While invertebrate cGAS homologs may not act as primary DNA sensors, this function is central to the vertebrate pathway.[4]

The C-terminal tail of vertebrate STING is crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3.[11] This leads to the robust production of type I interferons, potent antiviral cytokines that are a hallmark of the vertebrate innate immune system.[12] While the ancestral function of STING appears to be the induction of autophagy, the evolution of the CTT in vertebrates has layered on this potent antiviral signaling cascade.[1][13]

dot

Quantitative Analysis of Ligand Binding and Enzyme Activity

The evolution of the cGAS-STING pathway is reflected in the binding affinities of STING for different cyclic dinucleotides and the enzymatic efficiency of cGAS homologs.

| Ligand | STING Homolog | Binding Affinity (Kd) | Reference |

| 2',3'-cGAMP | Human STING | ~4-9.23 nM | [8][14] |

| c-di-GMP | Human STING | ~5 µM | [13] |

| 2',3'-cGAMP | Mouse STING | Not explicitly found | |

| c-di-GMP | Mouse STING | Not explicitly found | |

| 2',3'-cGAMP | N. vectensis STING | Indistinguishable from human STING | [15] |

| 3',3'-CDNs | N. vectensis STING | Binds | [15] |

| Enzyme | Substrate(s) | Km | kcat | kcat/Km | Reference |

| Human cGAS | ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min-1 | 5.9 x 10-3 µM-1min-1 | [16] |

| Human cGAS | GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min-1 | 2.8 x 10-2 µM-1min-1 | [16] |

| Bacterial CD-NTase | Varies | Not explicitly found | Not explicitly found | Not explicitly found |

Experimental Protocols

In Vitro cGAS Activity Assay (HPLC-based)

This protocol outlines the in vitro assessment of cGAS enzymatic activity by monitoring the production of 2',3'-cGAMP using high-performance liquid chromatography (HPLC).

Materials:

-

Purified recombinant cGAS protein

-

Double-stranded DNA (e.g., ISD, Herring Test DNA)

-

ATP and GTP solutions

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM ZnCl2)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of cGAS (e.g., 0.2 µM), and the DNA activator (e.g., 3 µM).

-

Initiate the reaction by adding ATP and GTP (e.g., 50 µM each).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 20, 40, 60 minutes), take aliquots of the reaction mixture and stop the reaction by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the samples to pellet any precipitate.

-

Inject the supernatant onto the HPLC system.

-

Separate the nucleotides using a suitable gradient (e.g., a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer).

-

Monitor the elution profile at 254 nm.

-

Quantify the amount of 2',3'-cGAMP produced by comparing the peak area to a standard curve of known 2',3'-cGAMP concentrations.

Isothermal Titration Calorimetry (ITC) for STING-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Purified recombinant STING protein (C-terminal domain is often used)

-

Cyclic dinucleotide ligand (e.g., 2',3'-cGAMP, c-di-GMP)

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). Crucially, the protein and ligand must be in identical buffer to minimize heats of dilution.

-

ITC instrument

Procedure:

-

Prepare the STING protein solution (e.g., 5-50 µM) and the ligand solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) in the same, degassed ITC buffer.

-

Load the STING protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the titration syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

-

Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Analyze the resulting data by fitting it to a suitable binding model to determine the Kd, ΔH, and n.

dot

Conclusion

The 2',3'-cGAMP signaling pathway is a remarkable example of evolutionary adaptation, with its origins in ancient bacterial conflicts and its subsequent refinement into a key component of vertebrate antiviral immunity. Understanding this evolutionary trajectory provides crucial insights into the fundamental principles of innate immunity and opens new avenues for therapeutic intervention. By targeting the evolutionarily conserved features of the cGAS-STING pathway, it may be possible to develop novel immunomodulatory drugs for a wide range of diseases, from infectious diseases to cancer and autoimmune disorders. This guide provides a foundational resource for researchers to delve deeper into the fascinating biology of this ancient signaling network.

References

- 1. biophysics-reports.org [biophysics-reports.org]

- 2. A conserved signaling pathway activates bacterial CBASS immune signaling in response to DNA damage | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Drosophila STING Reveals an Evolutionarily Conserved Antimicrobial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING mediates immune responses in the closest living relatives of animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Dynamic and Conformational Features of Human STING in Response to 2'3'-cGAMP and c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stimulator of interferon genes (STING) provides insect antiviral immunity by promoting Dredd caspase–mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk Between Autophagy and the cGAS–STING Signaling Pathway in Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modular Architecture of the STING C-Terminal Tail Allows Interferon and NF-κB Signaling Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overlapping Patterns of Rapid Evolution in the Nucleic Acid Sensors cGAS and OAS1 Suggest a Common Mechanism of Pathogen Antagonism and Escape | PLOS Genetics [journals.plos.org]

- 13. pnas.org [pnas.org]

- 14. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Seminal Handshake: A Technical Guide to the Foundational Experiments Demonstrating 2',3'-cGAMP Binding to STING

For Researchers, Scientists, and Drug Development Professionals

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity. A critical event in this signaling cascade is the direct binding of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) to STING, which triggers a conformational change in STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides an in-depth overview of the foundational experiments that first elucidated and quantified this pivotal molecular interaction, offering a valuable resource for researchers in immunology and drug development.

Core Concepts: The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][2][3] This cyclic dinucleotide then acts as a second messenger, binding directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[3][4][5] The binding of 2',3'-cGAMP to the STING dimer induces a significant conformational change, leading to STING's trafficking from the ER to the Golgi apparatus.[6] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other immune-stimulatory genes.[5]

Foundational Experiments and Quantitative Data

The initial characterization of 2',3'-cGAMP binding to STING relied on a combination of structural biology, biophysical interaction studies, and cell-based functional assays.

Structural Basis of Interaction: X-ray Crystallography

The co-crystal structure of the C-terminal domain (CTD) of human STING in complex with 2',3'-cGAMP was a landmark achievement, providing atomic-level insights into the binding mechanism.[7] This structural data revealed that the cyclic dinucleotide binds to a "V-shaped" pocket in the STING dimer, inducing a conformational change that is thought to be essential for its activation.[8]

| PDB ID | Structure | Organism | Resolution (Å) | Method |

| 4KSY | STING CTD in complex with 2',3'-cGAMP | Homo sapiens | 1.88 | X-ray Diffraction |

| 8T5L | STING CTD in complex with 2',3'-cGAMP | Homo sapiens | 2.01 | X-ray Diffraction |

Biophysical Characterization of Binding Affinity

Two primary biophysical techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), were instrumental in quantifying the binding affinity of 2',3'-cGAMP for STING. These methods demonstrated that 2',3'-cGAMP binds to STING with high affinity, significantly greater than other cyclic dinucleotides like 3',3'-cGAMP.[5][9][10]

| Technique | Ligand | Analyte | Dissociation Constant (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | 2',3'-cGAMP | Human STING (CTD) | High Affinity | [9] |

| Surface Plasmon Resonance (SPR) | 2',3'-cGAMP | Human STING | 0.543 µM | [11] |

Cellular Assays for STING Activation

To correlate the binding of 2',3'-cGAMP to STING with a functional cellular outcome, a variety of cell-based assays were developed. These assays typically measure the downstream consequences of STING activation, such as the production of type I interferons or the activation of interferon-stimulated response elements (ISREs).

| Assay Type | Cell Line | Stimulus | Readout | EC50 | Reference |

| IFN-β ELISA | Human PBMCs | 2',3'-cGAMP | IFN-β secretion | ~70 µM | [12] |

| IFN-β ELISA | THP-1 cells | 2',3'-cGAMP | IFN-β secretion | 124 µM | [12] |

| Luciferase Reporter Assay | HEK293T-luc2p/ISRE/Hygro | cGAMP-STINGΔTM complex | Luciferase activity | Not specified | [13] |

| CXCL10 ELISA | RAW264.7 and DC2.4 | cGAMP-STINGΔTM complex | CXCL10 secretion | Not specified | [13] |

| IFN-β qPCR | RAW264.7 and DC2.4 | cGAMP-STINGΔTM complex | IFN-β mRNA levels | Not specified | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were foundational in demonstrating and characterizing the 2',3'-cGAMP-STING interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow:

Protocol:

-

Protein Purification:

-

Sample Preparation:

-

ITC Measurement:

-

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).[14]

-

Load the STING solution into the sample cell and the 2',3'-cGAMP solution into the titration syringe.[14]

-

Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[14]

-

Record the heat released or absorbed during each injection.[15]

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

Protocol:

-

Protein and Ligand Preparation:

-

Purify and biotinylate the STING protein.

-

Prepare a series of concentrations of 2',3'-cGAMP in a suitable running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20, 1% DMSO).[16]

-

-

SPR Measurement:

-

Immobilize the biotinylated STING protein onto a streptavidin-coated sensor chip.[16]

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject the different concentrations of 2',3'-cGAMP over the surface and monitor the change in the SPR signal, which corresponds to the binding of the ligand to the immobilized protein (association phase).

-

Switch back to the running buffer and monitor the decrease in the SPR signal as the ligand dissociates from the protein (dissociation phase).

-

Regenerate the sensor surface to remove any bound ligand before the next injection.

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Cellular STING Activation Assay (Luciferase Reporter)

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Experimental Workflow:

Protocol:

-

Cell Culture and Plating:

-

Cell Stimulation:

-

Prepare a range of concentrations of 2',3'-cGAMP.

-

Since 2',3'-cGAMP is not readily cell-permeable, use a transfection reagent (e.g., Lipofectamine) or digitonin (B1670571) permeabilization to deliver it into the cells.[17][18]

-

Treat the cells with the 2',3'-cGAMP concentrations and incubate for a suitable period (e.g., 18-24 hours) to allow for reporter gene expression.[19]

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to that of untreated control cells.

-

Plot the normalized luminescence against the concentration of 2',3'-cGAMP.

-

Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of 2',3'-cGAMP that induces a half-maximal response.

-

Conclusion

The foundational experiments detailed in this guide were pivotal in establishing the direct and high-affinity binding of 2',3'-cGAMP to STING as the critical activation step in the cGAS-STING pathway. The combination of X-ray crystallography, biophysical binding assays, and cellular functional assays provided a comprehensive understanding of this interaction, from the atomic level to the cellular response. These seminal studies have not only illuminated a fundamental mechanism of innate immunity but have also paved the way for the development of novel STING-modulating therapeutics for a range of diseases, including cancer and autoimmune disorders. This guide serves as a technical resource for researchers seeking to build upon this foundational knowledge in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. mdpi.com [mdpi.com]

- 9. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 11. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 16. Assay in Summary_ki [bdb99.ucsd.edu]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

preliminary investigations into 2',3'-cGAMP's role in antiviral response

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system's defense against pathogens. Central to this pathway is the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS upon detection of cytosolic DNA—a hallmark of viral or bacterial infection and cellular damage. This guide provides a detailed examination of 2',3'-cGAMP's pivotal role in orchestrating an antiviral response, offering in-depth descriptions of the signaling cascade, quantitative data on its activity, comprehensive experimental protocols for its study, and visualizations of the key processes involved.

Introduction: The cGAS-STING Pathway and the Discovery of 2',3'-cGAMP

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). The presence of DNA in the cytoplasm is a potent danger signal, indicative of infection by DNA viruses, retroviruses, or certain intracellular bacteria. The cGAS-STING pathway is the primary mechanism for sensing this cytosolic DNA.

Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) undergoes a conformational change and is activated.[1] Activated cGAS utilizes ATP and GTP as substrates to synthesize 2',3'-cGAMP, a cyclic dinucleotide with a unique phosphodiester linkage configuration (c[G(2',5')pA(3',5')p]).[2][3] This molecule acts as a second messenger, diffusing through the cytoplasm to its direct receptor, the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[4][5] The discovery of 2',3'-cGAMP as the endogenous high-affinity ligand for STING was a breakthrough in understanding the molecular basis of cytosolic DNA sensing.[2]

The 2',3'-cGAMP-Mediated Signaling Cascade

The binding of 2',3'-cGAMP to the STING dimer induces a significant conformational change, leading to its activation and translocation from the ER through the Golgi apparatus.[2][5] This trafficking is a critical step for signal transduction.

-

TBK1 Recruitment and Activation : Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5]

-

IRF3 Phosphorylation : TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]

-

Type I Interferon Production : Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[2][6]

-

NF-κB Activation : The STING pathway can also activate the NF-κB transcription factor, leading to the production of various pro-inflammatory cytokines.[2]

The secreted type I interferons then act in both an autocrine and paracrine manner, binding to their receptors on infected and neighboring cells to establish a broad antiviral state, characterized by the upregulation of hundreds of ISGs that inhibit viral replication at multiple stages.

Quantitative Data on 2',3'-cGAMP Activity

The efficacy of the cGAS-STING pathway is underpinned by the specific and high-affinity interaction between 2',3'-cGAMP and STING, leading to a potent downstream response. The following tables summarize key quantitative metrics from published literature.

Table 1: Binding Affinity and Agonist Potency

| Parameter | Molecule | Species/Cell Line | Value | Reference |

| Binding Affinity | 2',3'-cGAMP | Human STING | Binds with much greater affinity than 3',3'-cGAMP | [2][3] |

| EC50 for IFN-β Induction | 2',3'-cGAMP | Human PBMCs | ~70 µM | [7] |

| EC50 for IFN-β Induction | 2',3'-cGAMP | THP-1 cells | 124 µM | [7] |

| EC50 for IFN-β Induction | 2',3'-cGAM(PS)2 (Rp/Sp) | THP-1 cells | 39.7 µM | [7] |

| EC50 for IFN-β Induction | 2',3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 cells | 10.5 µM | [7] |

Table 2: Quantification and In Vivo Relevance

| Parameter | Context | Value | Reference |

| LC-MS/MS LOQ | 2',3'-cGAMP in cell culture media | 0.3 nM | [8] |

| Concentration in Virions | 2',3'-cGAMP packaged in HIV-1 | 2.50 x 10-17 mol / infectious unit | [9] |

Role in Antiviral Immunity

The cGAS-STING pathway, mediated by 2',3'-cGAMP, is critical for host defense against a wide range of viruses.

-

DNA Viruses : The pathway is essential for controlling infections by DNA viruses such as Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Vaccinia Virus. These viruses produce cytosolic DNA during their replication cycle, which is directly sensed by cGAS.

-

Retroviruses : Retroviruses like HIV-1 produce a reverse-transcribed DNA intermediate in the cytoplasm, which is a potent trigger for cGAS activation.

-

RNA Viruses : While cGAS is a DNA sensor, the pathway can also be activated during infection with some RNA viruses. This can occur indirectly through mitochondrial stress and subsequent leakage of mitochondrial DNA into the cytoplasm.[10]

-

Intercellular Signaling : 2',3'-cGAMP can be transferred between cells through gap junctions or packaged into progeny virions.[9] This allows an antiviral signal to spread from an infected cell to its uninfected neighbors, priming them for a rapid response and limiting viral spread.

Key Experimental Protocols

Investigating the role of 2',3'-cGAMP requires a suite of specialized molecular and cellular biology techniques. Below are detailed protocols for core experiments.

Protocol 5.1: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation status of key pathway components (STING, TBK1, IRF3) as a direct measure of pathway activation.[6][11][12]

1. Cell Culture and Treatment:

- Seed appropriate cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in 6-well plates to achieve 80-90% confluency.

- Stimulate cells with a STING agonist (e.g., 1-10 µg/mL 2',3'-cGAMP) or by transfecting dsDNA (e.g., Herring Testis DNA) using a suitable transfection reagent. Incubate for the desired time (e.g., 1-4 hours). Include an unstimulated control.

2. Protein Extraction:

- Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

- Normalize all samples to the same protein concentration with lysis buffer.

- Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

- Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.

- Perform electrophoresis to separate proteins.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

- Incubate the membrane overnight at 4°C with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., GAPDH or β-actin).

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5.2: Quantification of 2',3'-cGAMP by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring 2',3'-cGAMP levels in cell extracts.[13]

1. Sample Preparation:

- Culture and treat cells as described in Protocol 5.1.

- After treatment, wash cells with cold PBS and lyse.

- Perform metabolite extraction from cell lysates using a cold solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).

- Vortex thoroughly and incubate at -20°C for 30 minutes.

- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

- Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

- Resuspend the dried extract in a suitable volume of LC-MS grade water for analysis.

2. LC-MS/MS Analysis:

- Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 4000).

- Column : A reversed-phase or anion exchange column suitable for nucleotide separation (e.g., Biobasic AX LC column).

- Mobile Phase : Gradient elution using appropriate buffers, such as 100 mM ammonium (B1175870) carbonate and 0.1% formic acid in acetonitrile.

- Mass Spectrometry : Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for 2',3'-cGAMP is m/z 675.1 → 476.1.[14]

- Quantification : Generate a standard curve using a serial dilution of a purified 2',3'-cGAMP standard. Calculate the concentration of 2',3'-cGAMP in the samples by interpolating their peak areas from the standard curve.

Protocol 5.3: Viral Plaque Reduction Assay

This assay quantifies the antiviral effect of 2',3'-cGAMP by measuring the reduction in infectious virus particles.[15][16][17]

1. Cell Seeding:

- Seed a susceptible host cell line (e.g., Vero, MRC-5) into 6-well or 24-well plates.

- Incubate overnight to form a confluent monolayer.

2. Infection and Treatment:

- Prepare serial dilutions of the antiviral agent (e.g., 2',3'-cGAMP delivered via a suitable method like permeabilization or packaged in liposomes) in serum-free medium.

- Prepare a virus inoculum diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

- Aspirate the culture medium from the cell monolayers.

- Add the virus inoculum (pre-incubated with or without the different concentrations of 2',3'-cGAMP) to the respective wells.

- Incubate for 1-2 hours at 37°C to allow for viral adsorption.

3. Overlay and Incubation:

- Carefully aspirate the inoculum from each well.

- Gently add a semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) to each well. This restricts viral spread to adjacent cells.

- Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

4. Plaque Visualization and Counting:

- After incubation, fix the cells (e.g., with 10% formalin) for at least 30 minutes.

- Carefully remove the overlay and fixing solution.

- Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

- Gently wash the wells with water to remove excess stain and allow the plates to air dry.

- Count the number of plaques (clear zones) in each well.

5. Data Analysis:

- Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

- Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the drug concentration.

Conclusion and Future Directions

2',3'-cGAMP is a critical second messenger that translates the detection of cytosolic DNA into a robust, multi-faceted antiviral response. Its ability to induce type I interferons and pro-inflammatory cytokines makes the cGAS-STING pathway a central hub in innate immunity. The potential for 2',3'-cGAMP and its synthetic analogs to be used as vaccine adjuvants and immunotherapeutic agents is an area of intense research.[18] A deeper understanding of its regulation, transport, and the mechanisms by which viruses evade its effects will continue to open new avenues for the development of novel antiviral strategies and immunomodulatory drugs.

References

- 1. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 2. invivogen.com [invivogen.com]

- 3. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2'3'-cGAMP triggers a STING- and NF-κB-dependent broad antiviral response in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 18. STING activator 2′3′‐cGAMP enhanced HSV‐1‐based oncolytic viral therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of STING Activation by 2',3'-cGAMP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Activation of STING orchestrates a potent inflammatory response, primarily through the production of type I interferons (IFN-I) and other cytokines. The endogenous activator of STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to dsDNA. This guide provides a detailed technical overview of the core mechanism of STING activation by 2',3'-cGAMP, focusing on the molecular interactions, conformational dynamics, and downstream signaling events. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

The STING Activation Cascade: A Step-by-Step Mechanism

The activation of STING is a multi-step process that begins with the synthesis of 2',3'-cGAMP and culminates in the transcription of inflammatory genes. STING is a transmembrane protein that resides primarily in the endoplasmic reticulum (ER) as a pre-formed homodimer.[1][2]

2.1 Ligand Binding and Initial Conformational Change

In its inactive state, the STING dimer adopts an "open" conformation.[3][4] The process of activation is initiated when 2',3'-cGAMP, synthesized by cGAS from ATP and GTP in response to cytosolic dsDNA, binds to STING.[1][5] The ligand binds within a deep, V-shaped cleft formed at the interface of the cytoplasmic ligand-binding domains (LBDs) of the STING homodimer.[1]

Binding of a single 2',3'-cGAMP molecule induces a significant conformational change.[6][7] This involves the two LBDs closing in around the ligand, forming a "lid" composed of a four-stranded β-sheet that seals the binding pocket.[4][6] This transition from an "open" to a "closed" conformation is the first critical step in STING activation.[3][4]

2.2 Major Structural Reorientation and Oligomerization

The ligand-induced closure of the LBD triggers a dramatic, higher-order structural rearrangement. Cryo-electron microscopy studies have revealed that the entire LBD dimer rotates approximately 180° relative to the transmembrane (TM) domain.[6] This large-scale rotation exposes previously buried interfaces on the sides of the STING dimer.[1][6]

These newly exposed surfaces mediate the side-by-side assembly of STING dimers into higher-order oligomers or polymers.[6][8] This oligomerization is a crucial step for signal amplification and the recruitment of downstream signaling partners.[9][10] Some studies suggest this polymerization can be stabilized by disulfide bonds formed via Cysteine 148 (in human STING).[10][11]

2.3 Translocation and Downstream Signaling

Activated, oligomerized STING traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[2][5][12] This translocation is essential for the subsequent signaling steps. In the Golgi, the STING oligomers serve as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][13]

TBK1, once recruited to the C-terminal tail (CTT) of STING, becomes activated and phosphorylates STING on a conserved serine residue (Ser366 in humans).[1][5][14] This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[15][16] STING-bound TBK1 then phosphorylates the recruited IRF3.[16][17]

Phosphorylated IRF3 dissociates from the complex, dimerizes, and translocates to the nucleus, where it drives the transcription of type I interferon genes (e.g., IFN-β).[14][18] Concurrently, the STING pathway can also activate the NF-κB transcription factor, leading to the production of a broader range of pro-inflammatory cytokines.[13][18]

Visualizing the Mechanism

The following diagrams illustrate the key events in the STING activation pathway and a representative experimental workflow.

STING Signaling Pathway

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligomerization of STING and Chemical Regulatory Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. STING Polymer Structure Reveals Mechanisms for Activation, Hyperactivation, and Inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 12. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]

- 15. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 18. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

The Discovery of 2',3'-cGAMP: The Endogenous Ligand for STING - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A pivotal pathway in this response is the cGAS-STING signaling cascade, which is responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular stress. The discovery of cyclic GMP-AMP synthase (cGAS) as the cytosolic DNA sensor and its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), as the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, represents a landmark achievement in immunology and has opened new avenues for therapeutic intervention in a host of diseases, including infectious diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth exploration of the seminal discoveries that identified 2',3'-cGAMP as the bona fide STING agonist, detailing the experimental methodologies, presenting key quantitative data, and illustrating the critical signaling and experimental workflows.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a critical component of the innate immune system that senses the presence of DNA in the cytoplasm[1][2]. Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. However, the presence of cytosolic DNA, which can originate from invading pathogens like viruses and bacteria or from damaged host cells, is a potent trigger of an immune response[3][4].

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and is catalytically activated[1][5]. Activated cGAS utilizes cytosolic ATP and GTP to synthesize the second messenger 2',3'-cGAMP[6][7]. This cyclic dinucleotide is unique in metazoans, featuring a non-canonical phosphodiester linkage between the 2'-hydroxyl of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage between AMP and GMP[6][8].

2',3'-cGAMP then binds with high affinity to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein[5][8]. The binding of 2',3'-cGAMP induces a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus[9][10]. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[11][12]. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines[11][12]. These cytokines are crucial for establishing an antiviral state and orchestrating a broader immune response.

Key Experiments in the Discovery of 2',3'-cGAMP

The identification of 2',3'-cGAMP as the endogenous STING ligand was the culmination of a series of elegant biochemical and structural studies. The following sections detail the pivotal experiments that elucidated this novel second messenger.

Biochemical Purification of the STING Agonist

Initial studies indicated that the cytosolic DNA sensor cGAS produced a soluble second messenger that could activate STING[13]. To identify this molecule, researchers performed biochemical fractionation of cell lysates from cGAS-expressing cells that were stimulated with DNA.

Experimental Protocol: Purification of the cGAS Product

-

Cell Culture and Stimulation: HEK293T cells were transiently transfected with an expression vector for cGAS. Following expression, the cells were lysed.

-

Fractionation: The cell lysate was fractionated using size-exclusion chromatography to isolate low-molecular-weight components.

-

Activity Assay: The resulting fractions were tested for their ability to activate STING. This was often done using a digitonin-permeabilized cell-based reporter assay, where the fractions were added to cells expressing a luciferase reporter gene under the control of the IFN-β promoter[14].

-

HPLC Purification: Active fractions were further purified by reverse-phase high-performance liquid chromatography (RP-HPLC)[6]. The elution profile of the cGAS-dependent product was compared to synthetic cyclic dinucleotides.

Mass Spectrometry and Structural Elucidation

The purified active fraction was then subjected to rigorous biophysical analysis to determine its precise chemical structure.

Experimental Protocol: Mass Spectrometry and NMR Analysis

-

Mass Spectrometry (MS): The purified product was analyzed by liquid chromatography-mass spectrometry (LC-MS/MS)[6][15]. This revealed a molecular mass consistent with a cyclic GMP-AMP dinucleotide. However, the fragmentation pattern differed from that of canonical 3',5'-3',5' cGAMP (3'3'-cGAMP)[6].

-

Enzymatic Digestion: The purified molecule was treated with various phosphodiesterases (PDEs) to probe the nature of its phosphodiester linkages. The resistance or susceptibility to specific PDEs provided clues about the non-canonical linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy was employed to definitively determine the connectivity of the atoms within the molecule[6]. This analysis confirmed the presence of one 2'-5' and one 3'-5' phosphodiester bond, identifying the molecule as c[G(2',5')pA(3',5')p], or 2',3'-cGAMP[6].

Reconstitution of the cGAS-STING Pathway In Vitro

To confirm that cGAS, DNA, ATP, and GTP were the minimal components required for the production of the STING agonist, in vitro reconstitution experiments were performed.

Experimental Protocol: In Vitro Synthesis of 2',3'-cGAMP

-

Protein Purification: Recombinant cGAS was expressed and purified from E. coli.

-

In Vitro Reaction: Purified cGAS was incubated with dsDNA (such as herring testis DNA), ATP, and GTP in a reaction buffer containing MgCl2[16].

-

Product Analysis: The reaction product was analyzed by HPLC and its ability to activate STING was confirmed using the reporter assay, demonstrating that cGAS directly synthesizes the STING ligand[6].

Quantitative Analysis of the 2',3'-cGAMP-STING Interaction

A key aspect of understanding the biological significance of 2',3'-cGAMP was to quantify its interaction with STING and compare it to other cyclic dinucleotides.

Binding Affinity Measurements

Isothermal titration calorimetry (ITC) was employed to measure the binding affinity of 2',3'-cGAMP and other cyclic dinucleotides to the C-terminal domain (CTD) of STING.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: The C-terminal domain (residues 139-379) of human STING was expressed and purified.

-

ITC Experiment: A solution of the STING CTD was placed in the sample cell of the calorimeter, and a solution of the cyclic dinucleotide was titrated into the cell. The heat changes upon binding were measured to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Table 1: Binding Affinities of Cyclic Dinucleotides to Human STING

| Ligand | Dissociation Constant (Kd) | Reference |

| 2',3'-cGAMP | ~10 nM - 3.79 µM | [5][8] |

| 3',3'-cGAMP | Weaker affinity than 2',3'-cGAMP | [5] |

| c-di-GMP | Weaker affinity than 2',3'-cGAMP | [5][8] |

Note: The reported Kd values for 2',3'-cGAMP binding to STING can vary between studies due to different experimental conditions and STING constructs used.

Cellular Potency

The biological activity of 2',3'-cGAMP was assessed by measuring its ability to induce type I interferon production in cells.

Experimental Protocol: IFN-β Induction Assay

-

Cell Treatment: Human monocytic THP-1 cells or other suitable cell lines were treated with varying concentrations of different cyclic dinucleotides[17].

-

Gene Expression Analysis: After a period of incubation, the expression of the IFN-β gene was quantified using quantitative real-time PCR (qRT-PCR) or an ELISA for the secreted IFN-β protein[17][18]. The half-maximal effective concentration (EC50) was determined.

Table 2: Potency of Cyclic Dinucleotides in Inducing IFN-β

| Ligand | EC50 for IFN-β Induction | Reference |

| 2',3'-cGAMP | More potent than 3',3'-cGAMP and c-di-GMP | [19] |

| 3',3'-cGAMP | Less potent than 2',3'-cGAMP | [19] |

| c-di-GMP | Less potent than 2',3'-cGAMP | [19] |

Structural Basis of 2',3'-cGAMP Recognition by STING

X-ray crystallography provided atomic-level insights into how STING specifically recognizes 2',3'-cGAMP and how this binding event leads to STING activation.

Experimental Protocol: X-ray Crystallography

-

Protein-Ligand Complex Formation: The purified STING CTD was incubated with an excess of 2',3'-cGAMP to form a stable complex.

-

Crystallization: The STING-cGAMP complex was subjected to crystallization screening to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals were exposed to X-rays, and the resulting diffraction pattern was used to solve the three-dimensional structure of the complex.

The crystal structure of the STING CTD in complex with 2',3'-cGAMP revealed that the STING dimer forms a "V"-shaped structure with a deep cleft at the dimer interface where 2',3'-cGAMP binds[8][20]. The binding of 2',3'-cGAMP induces a "closed" conformation of the STING dimer, which is thought to be essential for its activation and the recruitment of downstream signaling molecules[9][20]. The extensive network of hydrogen bonds and stacking interactions between 2',3'-cGAMP and the amino acid residues of STING explains the high-affinity and specific binding[8].

Conclusion and Future Directions

The discovery of 2',3'-cGAMP as the endogenous ligand for STING has fundamentally advanced our understanding of innate immunity. The detailed experimental approaches outlined in this guide, from biochemical purification to structural biology, exemplify a rigorous scientific investigation that has unveiled a novel signaling paradigm. The quantitative data underscores the specificity and potency of 2',3'-cGAMP in activating the STING pathway.

This knowledge has profound implications for drug development. The development of STING agonists is being actively pursued for cancer immunotherapy and as vaccine adjuvants, while STING antagonists hold promise for the treatment of autoimmune diseases characterized by aberrant STING activation. The continued exploration of the cGAS-STING pathway will undoubtedly yield further insights into its role in health and disease, paving the way for innovative therapeutic strategies.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 3. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Endogenous and pharmacologic targeting of the STING pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification of Cyclic GMP-AMP from Viruses and Measurement of Its Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. invivogen.com [invivogen.com]

- 20. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Encounter: A Technical Guide to the cGAS-DNA Interaction and 2',3'-cGAMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical initial interaction between cyclic GMP-AMP synthase (cGAS) and double-stranded DNA (dsDNA), a pivotal event that triggers the innate immune response through the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Understanding the quantitative, mechanistic, and structural details of this interaction is paramount for the development of novel therapeutics targeting a range of diseases, from infectious and autoimmune disorders to cancer.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a cornerstone of the innate immune system's defense against pathogens and cellular damage. The pathway is initiated by the detection of cytosolic dsDNA, a danger signal indicating infection or cellular stress.

Upon binding to dsDNA, cGAS undergoes a significant conformational change and dimerization, activating its enzymatic function.[1][2] This activation leads to the catalytic synthesis of 2',3'-cGAMP from ATP and GTP.[3] The second messenger, 2',3'-cGAMP, then binds to the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[4] This binding event triggers a downstream signaling cascade, culminating in the production of type I interferons and other inflammatory cytokines that orchestrate an immune response.[1][4]

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon production.

Quantitative Analysis of the cGAS-DNA Interaction

The interaction between cGAS and dsDNA is characterized by specific binding affinities, stoichiometry, and a notable dependence on the length of the DNA ligand. These quantitative parameters are crucial for understanding the activation mechanism and for the design of targeted modulators.

Binding Affinity and Stoichiometry

The affinity of cGAS for dsDNA has been determined using various biophysical techniques. The dissociation constant (Kd) typically falls in the nanomolar to low micromolar range, indicating a strong interaction. Structural and biochemical studies have revealed that cGAS forms a 2:2 complex with two molecules of dsDNA.[5][6] This "ladder-like" oligomerization is essential for enzymatic activation.[7]

| Parameter | Value | Method | Species | Reference |

| Binding Affinity (Kd) | ||||

| dsDNA (45 bp) | ~10 µM | DNA pull-down | Mouse | [5] |

| dsDNA | ~90 nM | Fluorescence Anisotropy | Not Specified | [5] |